molecular formula C2H6ClNO B14260706 2-Chloro-N-hydroxyethan-1-amine CAS No. 141218-23-7

2-Chloro-N-hydroxyethan-1-amine

Cat. No.: B14260706
CAS No.: 141218-23-7
M. Wt: 95.53 g/mol
InChI Key: DHCHPYKGDUYCEB-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxyethan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-hydroxyethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chloroethanol with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at a moderate temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxyethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form amines with different substitution patterns.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution: Formation of new amines or thiols.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Chloro-N-hydroxyethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxyethan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanamine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    N-Hydroxyethanamine: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chloro-N-methylethanamine: Contains a methyl group instead of a hydroxyl group, leading to variations in chemical behavior.

Uniqueness

2-Chloro-N-hydroxyethan-1-amine is unique due to the presence of both a chlorine atom and a hydroxyl group on the ethanamine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

141218-23-7

Molecular Formula

C2H6ClNO

Molecular Weight

95.53 g/mol

IUPAC Name

N-(2-chloroethyl)hydroxylamine

InChI

InChI=1S/C2H6ClNO/c3-1-2-4-5/h4-5H,1-2H2

InChI Key

DHCHPYKGDUYCEB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NO

Origin of Product

United States

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